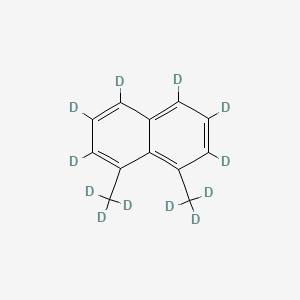
Valnoctamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valnoctamide-d5 is a deuterium-labeled derivative of Valnoctamide, which is a structural isomer of Valpromide. Valnoctamide has been used as a sedative-hypnotic since 1964 and is known for its potential in treating benzodiazepine-refractory status epilepticus by acting directly on gamma-aminobutyric acid (GABAA) receptors .
準備方法
Synthetic Routes and Reaction Conditions
Valnoctamide-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Valnoctamide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is typically purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Valnoctamide-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Valnoctamide-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on GABAA receptors and potential in treating epilepsy.
Medicine: Explored for its anxiolytic and anticonvulsant properties.
Industry: Utilized in the synthesis of deuterium-labeled compounds for various research purposes
作用機序
Valnoctamide-d5 exerts its effects by acting on GABAA receptors, enhancing inhibitory signaling in the brain. This helps stabilize neuronal activity and reduce the likelihood of seizure events. Additionally, this compound affects ion channels, which are proteins that allow ions to enter or exit cells, further contributing to its anticonvulsant properties .
類似化合物との比較
Similar Compounds
Valpromide: A prodrug of valproic acid, transformed into valproic acid in vivo.
Valproic Acid: An anticonvulsant and mood stabilizer.
Valnoctic Acid: A homologous acid of Valnoctamide.
Uniqueness
Valnoctamide-d5 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
特性
IUPAC Name |
3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-ZTIZGVCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)


![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
